5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide
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Overview
Description
5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a bromine atom, a methoxy group, a piperidine ring, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Formation of Piperidine Derivative: The synthesis of the piperidine ring with a trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom and other functional groups can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Pharmaceuticals: It may serve as an intermediate in the production of pharmaceutical compounds with therapeutic properties.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methoxybenzamide: Lacks the piperidine and trifluoromethyl groups, making it less versatile.
2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide: Lacks the bromine atom, which may affect its reactivity and applications.
5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide: Lacks the trifluoromethyl group, which may influence its chemical properties.
Uniqueness
The presence of the bromine atom, methoxy group, piperidine ring, and trifluoromethyl group in 5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide makes it unique compared to similar compounds
Properties
Molecular Formula |
C21H21BrF3N3O2S |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H21BrF3N3O2S/c1-30-18-8-6-14(22)12-15(18)19(29)27-20(31)26-16-11-13(21(23,24)25)5-7-17(16)28-9-3-2-4-10-28/h5-8,11-12H,2-4,9-10H2,1H3,(H2,26,27,29,31) |
InChI Key |
FLCSPEQYXUJAJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3 |
Origin of Product |
United States |
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